Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-6-4-5-16(13-17)19(24)22-14-15-9-11-23(12-10-15)20(25)26-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVATCCGVNNHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl iodide in methanol at room temperature.
Introduction of the bromobenzamido group: This step involves the reaction of the piperidine derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the piperidine ring or the phenyl group.
Reduction: Reduced derivatives of the piperidine ring or the phenyl group.
Hydrolysis: The major products are the corresponding carboxylic acid and phenol.
Scientific Research Applications
Medicinal Chemistry
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate has been identified as a promising candidate in the development of new pharmacological agents, particularly for pain management and neurological disorders.
- Analgesic Properties : The compound is believed to interact with opioid receptors, similar to other piperidine derivatives. Studies have shown that analogs of piperidine can exhibit high affinity for mu-opioid receptors, leading to analgesic effects. The structural modifications present in this compound may enhance its efficacy as an analgesic agent .
- Neurological Applications : Research indicates that compounds within this chemical class can potentially treat various neurological conditions, including migraines and anxiety disorders. The ability to modulate neurotransmitter systems makes these compounds valuable in addressing conditions linked to serotonin transmission deficits .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups crucial for its biological activity.
Synthesis Pathway
The synthesis typically includes:
- Starting Materials : Piperidine derivatives and bromobenzamide precursors.
- Reactions : The compound can be synthesized through acylation reactions followed by coupling with bromobenzamide derivatives. This approach allows for the introduction of the bromine atom, which is critical for enhancing the compound's reactivity and biological profile .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group may interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs share the piperidine-1-carboxylate core but differ in substituents, impacting physicochemical and biological properties. Below is a comparative analysis:
Physicochemical and Spectral Properties
- NMR Data : The target’s ¹H NMR would show distinct peaks for the phenyl ester (δ ~7.3–7.5 ppm, aromatic protons) and the 3-bromobenzamido group (δ ~7.6–8.1 ppm). This contrasts with tert-butyl esters in analogs (δ ~1.4 ppm, tert-butyl protons) and pyridyl groups (δ ~8.3–8.7 ppm) .
Key Research Findings and Trends
Substituent Effects :
- Halogens : Bromine (target) vs. fluorine (13ai, 13aj) alters steric and electronic profiles. Bromine’s larger size may improve target engagement but reduce synthetic yield without optimization .
- Aromatic vs. Aliphatic Esters : Phenyl esters (target) are more lipophilic than tert-butyl or methyl esters, favoring membrane permeability but requiring formulation adjustments for solubility .
Synthetic Challenges :
- Bulky substituents (e.g., 3-bromobenzamido) may necessitate coupling agents like HATU or elevated temperatures, as seen in for pyridyl derivatives .
Further assays are needed to validate .
Biological Activity
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a carboxylate group, and an amide linkage with a brominated phenyl substituent. Its molecular formula is with a molecular weight of approximately 364.26 g/mol. The presence of the bromine atom is significant as it can influence the compound's biological interactions and activity.
This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds structurally similar to this one may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to reduced pyroptosis in macrophages, indicating potential applications in treating inflammatory diseases.
1. Enzyme Inhibition
Research indicates that this compound and its analogs can inhibit specific enzymes involved in inflammatory pathways. For instance, studies on similar compounds have shown their ability to modulate the activity of the NLRP3 inflammasome, which is implicated in various inflammatory conditions.
2. Receptor Binding
The compound's structure suggests it may interact with various receptors, potentially modulating signaling pathways associated with pain and inflammation. The lipophilicity imparted by the bromine substitution enhances its ability to cross cell membranes and bind to intracellular targets.
Case Study 1: NLRP3 Inflammasome Inhibition
A study focused on the inhibition of the NLRP3 inflammasome by phenyl derivatives indicated that certain modifications could enhance inhibitory activity. The findings suggested that this compound could serve as a lead compound for developing anti-inflammatory agents targeting this pathway.
Case Study 2: Analgesic Properties
Another investigation explored the analgesic properties of related compounds. It was found that modifications to the piperidine ring could lead to enhanced pain-relieving effects while maintaining safety profiles suitable for therapeutic use .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Contains a nitrophenyl group | Known for NLRP3 inhibitory activity |
| Methyl 1-(phenylmethyl)-4-(phenyl-propanoylamino)piperidine-4-carboxylate | Features a propanamide linkage | Potential analgesic properties |
| Ethyl 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Contains an oxadiazole moiety | Exhibits different pharmacological profiles |
Q & A
Basic Research Questions
Q. How can the synthetic route for Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate be optimized to improve yield and purity?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions between a piperidine carboxylate backbone and a bromobenzamide moiety. For example, benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is coupled with activated carboxylic acids using reagents like HATU or EDC in the presence of a base (e.g., DIPEA) . Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of amine to acid) and inert conditions (argon atmosphere). Purity can be enhanced via silica gel chromatography with hexane/ethyl acetate gradients or preparative HPLC .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the piperidine ring, benzamide linkage, and bromine substitution. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Liquid Chromatography-Mass Spectrometry (LC-MS) monitors purity (>95%) and detects byproducts like unreacted starting materials .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a sealed container under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as piperidine derivatives are prone to degradation. For short-term use, desiccants like silica gel can be added to storage vials .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for similar piperidine-carboxylate derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). For example, piperidine derivatives with benzamide groups show divergent IC₅₀ values depending on solvent polarity (DMSO vs. aqueous buffers). Validate activity via dose-response curves across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to proteins like kinases or GPCRs. Use the compound’s 3D structure (PubChem or optimized DFT calculations) to assess hydrogen bonding with active-site residues (e.g., lysine or aspartic acid). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental design principles apply to studying the compound’s metabolic stability in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C in PBS (pH 7.4) containing NADPH. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Include controls (e.g., omitting NADPH) to distinguish enzymatic vs. non-enzymatic degradation. Data analysis should use nonlinear regression to calculate half-life (t₁/₂) .
Q. How can researchers address the lack of ecotoxicological data for brominated piperidine derivatives?
- Methodological Answer : Conduct acute toxicity assays using model organisms (Daphnia magna or zebrafish embryos) per OECD guidelines. Prepare serial dilutions (1–100 µM) and monitor mortality/developmental defects over 96 hours. Complement with computational QSAR models (ECOSAR) to predict persistence and bioaccumulation potential .
Data-Driven Research Considerations
Q. What statistical methods are suitable for analyzing dose-dependent responses in cellular assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screens, employ Z-factor validation to assess assay robustness .
Q. How can researchers validate the compound’s stability under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Withdraw aliquots at 0, 6, 12, and 24 hours for LC-MS analysis. Quantify degradation products (e.g., hydrolyzed piperidine or bromobenzamide fragments) and calculate rate constants (k) using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
